2,4-Dibromo-5-methoxybenzoic acid

Übersicht

Beschreibung

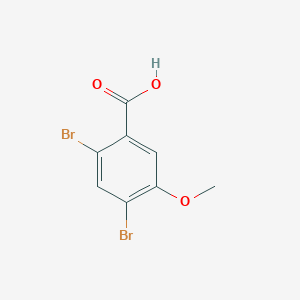

2,4-Dibromo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 5th position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-5-methoxybenzoic acid typically involves the bromination of 5-methoxybenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 4th positions of the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the desired compound .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 4 are susceptible to nucleophilic displacement, particularly under basic or catalytic conditions:

-

Amine Substitution : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C replaces bromine with amine groups.

-

Thiol Substitution : Thiols (e.g., benzenethiol) displace bromine in the presence of copper(I) iodide, yielding thioether derivatives.

Example Reaction :

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives .

-

Buchwald-Hartwig Amination : Coupling with amines using Pd₂(dba)₃ and Xantphos forms C–N bonds .

Key Data :

| Reaction Type | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | 85–90 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | t-BuONa | 75–80 |

Decarboxylation and Derivative Formation

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:

-

Thermal Decarboxylation : Heating at 150–200°C in quinoline with Cu powder produces 2,4-dibromo-5-methoxybenzene .

-

Acid-Catalyzed Decarboxylation : Concentrated H₂SO₄ at 100°C removes CO₂, yielding brominated toluene derivatives .

Mechanism :

Functional Group Transformations

The carboxylic acid moiety can be modified:

-

Esterification : Reaction with methanol and DBDMH forms methyl esters .

-

Amidation : Coupling with amines using EDCI/HOBt yields amides.

Example :

Oxidation and Reduction

-

Oxidation : The methoxy group resists oxidation, but the benzene ring can undergo nitration or sulfonation at the meta position relative to electron-withdrawing groups .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces bromine to hydrogen, though selectivity between the two bromine atoms is challenging.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4-Dibromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of more complex organic compounds. Its bromine substituents allow for electrophilic substitution reactions, making it a valuable reagent in organic synthesis. It is utilized in the production of various pharmaceuticals and biologically active molecules.

| Compound | Application |

|---|---|

| Urolithin derivatives | Potential health benefits related to aging and metabolism |

| Benzylisothioureas | Divalent metal transporter 1 (DMT1) inhibitors |

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains.

- Antioxidant Activity : Investigated for its ability to scavenge free radicals, which may contribute to its potential therapeutic effects.

Materials Science

In materials science, this compound is used in the development of advanced materials such as polymers and liquid crystals. Its unique properties make it suitable for creating materials with specific optical and electronic characteristics.

Case Study 1: Synthesis of Urolithin Derivatives

A study demonstrated the synthesis of urolithin derivatives using this compound as a precursor. These derivatives were evaluated for their potential health benefits related to aging and metabolic disorders. The results indicated significant biological activity, suggesting that these compounds could have therapeutic applications in human health .

Case Study 2: Antimicrobial Research

In another investigation, researchers tested the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results, particularly against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2,4-dibromo-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2,4-Dibromo-5-chlorobenzoic acid: Similar structure with a chlorine atom instead of a methoxy group.

2,4-Dibromo-5-nitrobenzoic acid: Contains a nitro group instead of a methoxy group.

2,4-Dibromo-5-hydroxybenzoic acid: Features a hydroxyl group instead of a methoxy group.

Uniqueness: 2,4-Dibromo-5-methoxybenzoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific synthetic and research applications, where the methoxy group plays a crucial role in the reactivity and functionality of the molecule .

Biologische Aktivität

2,4-Dibromo-5-methoxybenzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological evaluations.

This compound can be synthesized through several methods, typically involving bromination and oxidation reactions. For instance, one common synthetic route involves the bromination of 3-methoxybenzoic acid followed by oxidation to yield the desired dibromo compound . The unique substitution pattern on the aromatic ring contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromine atoms facilitate electrophilic aromatic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to diverse biological effects, including antimicrobial and antioxidant activities .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. For example, the compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and cellular senescence .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In one study, the compound was tested on various cancer cell lines including Hep-G2 and A2058. Results indicated low cytotoxicity at concentrations up to 5 μM, making it a promising candidate for further development in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study highlighted the compound's activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL .

- Antioxidant Activity : In cellular models, this compound was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Cytotoxicity in Cancer Cells : A comparative analysis revealed that while traditional chemotherapeutics exhibited high toxicity levels in Hep-G2 cells, this compound maintained a significantly lower toxicity profile even at higher concentrations .

Eigenschaften

IUPAC Name |

2,4-dibromo-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZKHMIOHWNCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.